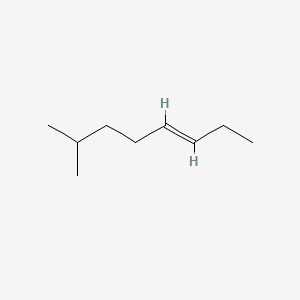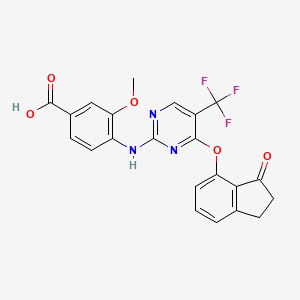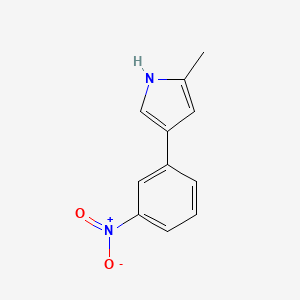
7-Methyl-3-octene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-3-octene is an organic compound with the molecular formula C₉H₁₈. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a structural isomer of other octenes and is notable for its specific arrangement of atoms, which includes a methyl group attached to the third carbon of the octene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-octene can be achieved through various organic reactions. One common method involves the dehydration of alcohols. For instance, 7-methyl-3-octanol can be dehydrated using an acid catalyst such as sulfuric acid to yield this compound. Another method involves the Wittig reaction, where a suitable phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic cracking of larger hydrocarbons or the oligomerization of smaller alkenes. These processes typically require high temperatures and pressures, as well as the presence of specific catalysts to ensure the desired product is obtained with high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-octene undergoes various chemical reactions typical of alkenes:
Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert it to 7-methyl-octane.
Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond to form dibromo derivatives.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation; osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products
Epoxides: Formed via epoxidation.
Diols: Formed via dihydroxylation.
Alkanes: Formed via hydrogenation.
Dibromo derivatives: Formed via halogenation.
Scientific Research Applications
7-Methyl-3-octene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug synthesis and as a precursor for biologically active molecules.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 7-Methyl-3-octene in chemical reactions typically involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen atoms on the catalyst surface, leading to the addition of hydrogen across the double bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols.
Comparison with Similar Compounds
Similar Compounds
1-Octene: Another isomer of octene with the double bond at the first carbon.
2-Octene: An isomer with the double bond at the second carbon.
3-Octene: An isomer with the double bond at the third carbon but without the methyl group.
Uniqueness
7-Methyl-3-octene is unique due to the presence of the methyl group at the third carbon, which can influence its reactivity and physical properties compared to other octene isomers. This structural difference can lead to variations in boiling points, densities, and reactivity patterns, making this compound a distinct compound in both research and industrial applications.
Properties
CAS No. |
86668-33-9 |
|---|---|
Molecular Formula |
C9H18 |
Molecular Weight |
126.24 g/mol |
IUPAC Name |
(E)-7-methyloct-3-ene |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h5-6,9H,4,7-8H2,1-3H3/b6-5+ |
InChI Key |
PVWWZQTXWUTHQT-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/CCC(C)C |
Canonical SMILES |
CCC=CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe)](/img/structure/B11826438.png)
![2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11826446.png)

![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)

![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)
![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)
![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)

